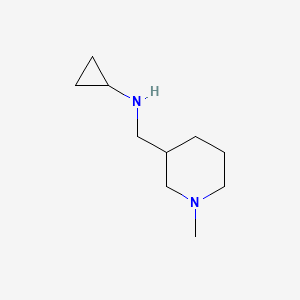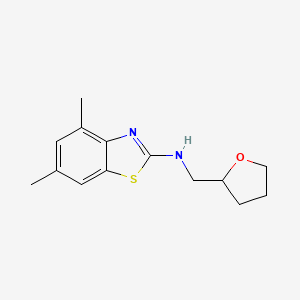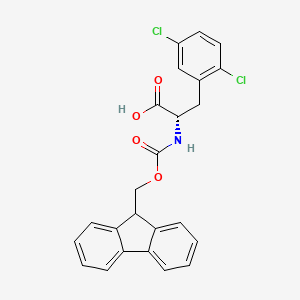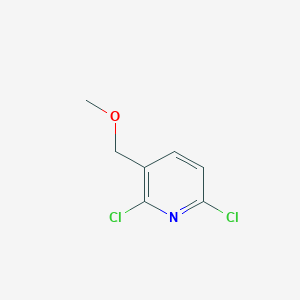
Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine
Vue d'ensemble
Description
Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMA belongs to the class of piperidine compounds and is mainly used as a building block in the synthesis of other chemical compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cyclopropyl-piperidine Synthesis
A key application of cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine compounds involves their synthesis through various chemical reactions. One notable process is the zinc-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes. This method allows for the creation of highly functionalized piperidines, demonstrating the versatility of cyclopropyl-piperidine compounds in chemical synthesis (Lebold, Leduc, & Kerr, 2009).
Ring-Opening Reactions
The compounds are also used in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This process preserves enantiomeric purity and is applied in the synthesis of complex molecules like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Formation of Piperidines
Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine derivatives are involved in the formation of piperidines, an essential class of compounds in medicinal chemistry. The enantioselective, radical-mediated δ C-H cyanation of acyclic amines, which forms chiral piperidines, exemplifies this application (Zhang, Zhang, & Nagib, 2019).
Applications in Drug Development
- Pharmacological Evaluation: Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine structures are evaluated for their pharmacological properties, particularly as agonists in various receptors. For instance, aminopyrimidine derivatives containing cyclopropyl-piperidine structures have been assessed for their activity on serotonin receptors, demonstrating the compound's potential in drug development (Dounay et al., 2009).
Material Science and Engineering Applications
- Crystal Structure Analysis: These compounds also find applications in material science, particularly in crystal structure analysis. Their complex structures, involving cyclopropyl and piperidine rings, are of interest in understanding molecular interactions and properties (Ribet et al., 2005).
Propriétés
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-6-2-3-9(8-12)7-11-10-4-5-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGROONCVYQCBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1428279.png)



![1-Oxo-2,9,13-triaza-dispiro[4.0.5.3]tetradecane-9,13-dicarboxylic acid 13-benzyl ester 9-tert-butyl ester](/img/structure/B1428285.png)
![2-(Benzyloxycarbonylamino-methyl)-hexahydro-furo[2,3-c]pyrrole-5-carboxylic acid tert-butyl ester](/img/structure/B1428286.png)



![cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate](/img/structure/B1428293.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1428294.png)

